5-Amino-2-fluoro-4-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

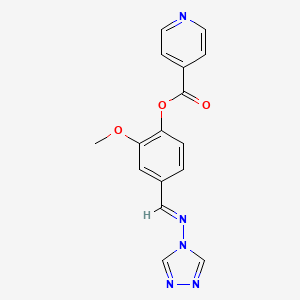

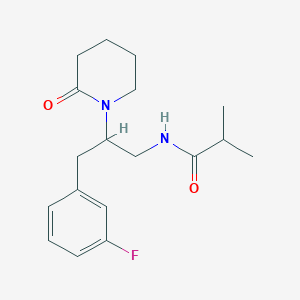

“5-Amino-2-fluoro-4-methylphenol” is a chemical compound with the CAS Number: 1312884-54-0 . It has a molecular weight of 141.15 . The compound is solid in physical form and is stored under nitrogen at a temperature of 4°C . It is also important to protect it from light .

Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-2-fluoro-4-methylphenol . The InChI code is 1S/C7H8FNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 . The InChI key is RGIMYHDKIDWJQA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

As mentioned earlier, “5-Amino-2-fluoro-4-methylphenol” is a solid compound . It is stored under nitrogen at a temperature of 4°C . It is also important to protect it from light .

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Development

A study described the synthesis of a compound for potential use as a radioligand for the GABA receptor in the brain. This process involved the O-methylation of a related compound, demonstrating the relevance of such chemical structures in the development of radiopharmaceuticals (Vos & Slegers, 1994).

Intracellular pH Measurement

Another study developed fluorinated o-aminophenol derivatives, including 5-fluoro-2-aminophenol, as pH-sensitive probes. These compounds were designed to measure intracellular pH, demonstrating the utility of such fluorinated compounds in biological sensing applications (Rhee, Levy, & London, 1995).

Serotonin Receptor Ligands

A virtual screening campaign identified a compound structurally related to 5-amino-2-fluoro-4-methylphenol as a potential ligand for serotonin receptors, indicating the significance of this chemical structure in the development of novel therapeutic agents (Staroń et al., 2019).

Measurement of Magnesium Ion Concentration

Fluorinated derivatives of aminophenol, similar to 5-amino-2-fluoro-4-methylphenol, were synthesized for use as 19F NMR indicators of free cytosolic magnesium concentration, highlighting the application of such compounds in biochemical analysis (Levy et al., 1988).

RNA Biochemistry

In RNA biochemistry, specific 2'-O-methylation of oligoribonucleotides was achieved using a protecting group related to 5-amino-2-fluoro-4-methylphenol. This illustrates the compound's relevance in the synthesis of modified nucleotides for RNA studies (Beijer et al., 1990).

Cancer Research

Related fluorinated compounds have been used to synthesize oligonucleotides for studying DNA methyltransferases, indicating the role of such chemical structures in cancer research (Schmidt et al., 1992).

Polymer Science

In polymer science, a study investigated the effect of electron-donating groups on physical properties of polyphenols derived from aminophenol compounds, showcasing the importance of such chemical structures in materials science (Kaya, Kamaci, & Arican, 2012).

NMR Spectroscopy in DNA Studies

A compound closely related to 5-amino-2-fluoro-4-methylphenol was synthesized for studying B/Z-DNA transition using 19F NMR spectroscopy, demonstrating the use of fluorinated phenols in advanced spectroscopic techniques (Solodinin et al., 2019).

Alzheimer's Disease Research

In Alzheimer's disease research, a fluorine-containing compound structurally similar to 5-amino-2-fluoro-4-methylphenol was used as a molecular imaging probe, highlighting the compound's potential in neurological studies (Kepe et al., 2006).

Safety and Hazards

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-amino-2-fluoro-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIMYHDKIDWJQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)

![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402594.png)

![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)

![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402601.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)